![molecular formula C24H15F2NO4 B2635452 3-(1,3-Benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one CAS No. 865657-18-7](/img/structure/B2635452.png)
3-(1,3-Benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1,3-Benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one” is a complex organic compound. It contains a 1,3-benzodioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It also contains a quinolin-4-one moiety, which is a type of quinoline, a class of organic compounds that are often used in dyes, the preparation of hydroxyquinoline sulfate, and as a fungicide .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 1,3-benzodioxole and quinolin-4-one moieties. The 1,3-benzodioxole can be synthesized from catechol with disubstituted halomethanes . The specific synthesis pathway for this compound would depend on the exact reactions used and the order in which the moieties are connected.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The 1,3-benzodioxole moiety consists of a benzene ring with two oxygen atoms forming a dioxole ring . The quinolin-4-one moiety is a type of quinoline, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring, and a pyridine ring .
科学的研究の応用
Antimicrobial Activity
Research into the antimicrobial properties of quinoline derivatives has shown that compounds structurally related to "3-(1,3-Benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one" exhibit promising antibacterial and antifungal activities. For instance, some novel triazole derivatives bearing a quinoline ring were synthesized and evaluated for their antimicrobial activity, highlighting the potential of quinoline derivatives as therapeutic agents against microbial infections L. Yurttaş et al., 2020.
Cancer Research
Quinoline derivatives have been investigated for their potential in overcoming cancer chemoresistance, particularly through the inhibition of angiogenesis and P-glycoprotein efflux pump activity. This suggests a role in enhancing the efficacy of chemotherapy agents by reversing drug resistance in cancer cells, thereby contributing to cancer treatment strategies Ramesh Mudududdla et al., 2015.
Enzymatic Inhibition and Radioligand Development
Quinoline derivatives have been explored for their potential as enzyme inhibitors and radioligands. For example, novel quinoline-2-carboxamide derivatives were developed as radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET), demonstrating the versatility of quinoline derivatives in biomedical imaging and neurological research M. Matarrese et al., 2001.
Novel Synthetic Routes and Pharmacological Profiles
Research has also focused on developing new synthetic methods for quinoline derivatives and elucidating their pharmacological profiles. These studies contribute to a deeper understanding of the chemical and biological properties of quinoline compounds, enabling the design of more effective drugs with specific therapeutic targets I. Chujo et al., 2001.
将来の方向性
The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be used in the development of new pharmaceuticals or pesticides, given the bioactivity of many compounds containing a 1,3-benzodioxole moiety .
特性
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F2NO4/c25-16-3-1-2-14(8-16)11-27-12-19(24(29)18-10-17(26)5-6-20(18)27)23(28)15-4-7-21-22(9-15)31-13-30-21/h1-10,12H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVAHMXURUQLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CN(C4=C(C3=O)C=C(C=C4)F)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

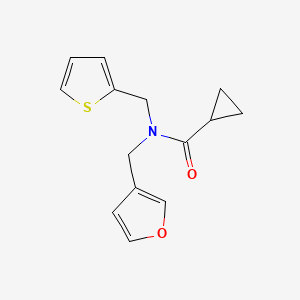
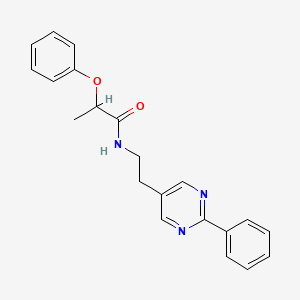
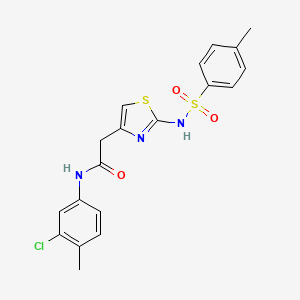
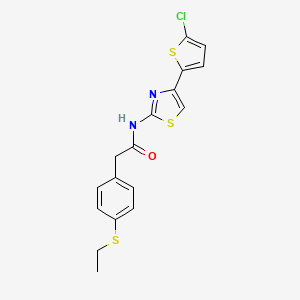
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2635380.png)
![3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride](/img/structure/B2635381.png)
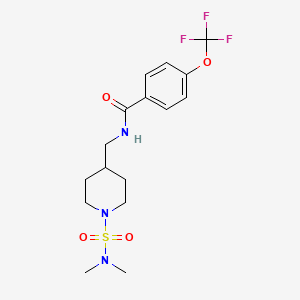
![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)
![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)
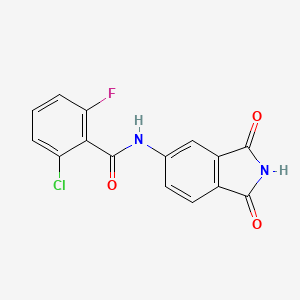


![4-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2635389.png)
![benzyl 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2635390.png)